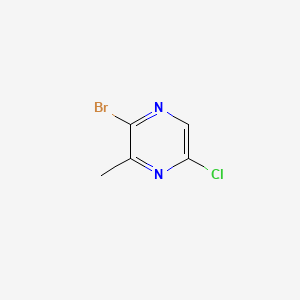

2-Bromo-5-chloro-3-methylpyrazine

Description

BenchChem offers high-quality 2-Bromo-5-chloro-3-methylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-methylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSLISYCFTQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855734 | |

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-82-1 | |

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine

For researchers, scientists, and professionals in drug development, 2-Bromo-5-chloro-3-methylpyrazine has emerged as a significant heterocyclic organic compound. Its unique molecular structure makes it a valuable intermediate and building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its chemical and physical properties, safety protocols, and applications.

Core Properties and Identification

CAS Number: 1260664-82-1[1][2][3][4]

2-Bromo-5-chloro-3-methylpyrazine is a substituted pyrazine derivative with the molecular formula C5H4BrClN2.[1][2] Its structure, featuring a pyrazine ring with bromine, chlorine, and a methyl group, provides distinct reactivity that is crucial for its role in chemical synthesis.[1]

Physicochemical Data

A summary of the key physical and chemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 207.45 g/mol | [1][2] |

| Appearance | Colorless to white to yellow to pink to brown liquid, semi-solid, or solid; Light yellow solid | [1] |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | ~1.7 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥98% | [1][4] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

A logical workflow for a potential synthesis is outlined in the diagram below.

Caption: A potential synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.

Applications in Research and Drug Development

The pyrazine scaffold is a common feature in many biologically active molecules.[5] Consequently, 2-Bromo-5-chloro-3-methylpyrazine serves as a crucial intermediate in the synthesis of novel compounds for various therapeutic areas.

-

Pharmaceutical Synthesis: The compound's reactive sites, provided by the bromine and chlorine atoms, allow for versatile substitution reactions to build more complex molecules.[1] It is particularly noted for its use in developing compounds targeting neurological disorders and as antimicrobial agents.[1][6] The broader class of pyrazines has shown promise in developing antituberculosis and anticancer drugs.[5]

-

Agrochemicals: This pyrazine derivative is also utilized in the formulation of new agrochemicals, including herbicides and insecticides.[6]

The logical relationship of its application is visualized below.

Caption: Applications of 2-Bromo-5-chloro-3-methylpyrazine.

Safety and Handling

Proper handling of 2-Bromo-5-chloro-3-methylpyrazine is crucial due to its potential hazards. The available safety data indicates the following:

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Danger

Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use it in a well-ventilated area with appropriate personal protective equipment (PPE).

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined properties and versatile reactivity make it a valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when working with this compound to mitigate its potential health hazards. As research continues, the applications of this and related pyrazine derivatives are expected to expand, contributing to the discovery of new and improved chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines a probable synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1) is a halogenated pyrazine derivative with significant applications in organic synthesis.[1] Its unique substitution pattern makes it a valuable building block for the development of novel pharmaceutical agents and other specialized chemicals. This guide serves as a technical resource for researchers engaged in the synthesis and application of this compound.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine

| Property | Value | Reference |

| CAS Number | 1260664-82-1 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| Appearance | Light yellow to off-white crystalline solid | [1] |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [1] |

Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

The most plausible and widely utilized method for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine is the Sandmeyer reaction. This reaction involves the diazotization of the corresponding amino-pyrazine precursor, 2-amino-5-chloro-3-methylpyrazine, followed by a copper(I) bromide-mediated substitution.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the commercially available 2-amino-5-chloro-3-methylpyrazine. The first step is the formation of a diazonium salt, which is then converted to the final product in the presence of a bromide source and a copper catalyst.

Caption: Proposed synthesis of 2-Bromo-5-chloro-3-methylpyrazine.

Experimental Protocol

This protocol is based on established procedures for Sandmeyer reactions on similar heterocyclic amines.

Materials:

-

2-amino-5-chloro-3-methylpyrazine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloro-3-methylpyrazine in hydrobromic acid (48%) cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-5-chloro-3-methylpyrazine.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-5-chloro-3-methylpyrazine. The following are the standard analytical techniques employed.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | Pyrazine ring H |

| ~2.6 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data for 2-Bromo-5-chloro-3-methylpyrazine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-Cl |

| ~148 | C-Br |

| ~145 | C-CH₃ |

| ~135 | C-H |

| ~22 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for 2-Bromo-5-chloro-3-methylpyrazine

| m/z | Interpretation |

| 206/208/210 | [M]⁺ (Molecular ion peaks showing isotopic pattern for Br and Cl) |

| 127/129 | [M-Br]⁺ |

| 171/173 | [M-Cl]⁺ |

| 191/193/195 | [M-CH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for 2-Bromo-5-chloro-3-methylpyrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1550 | Medium | C=N stretch (pyrazine ring) |

| ~1450 | Medium | C=C stretch (pyrazine ring) |

| ~1100 | Strong | C-Cl stretch |

| ~600 | Strong | C-Br stretch |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-Bromo-5-chloro-3-methylpyrazine. The proposed Sandmeyer reaction is a reliable method for its preparation. The comprehensive characterization techniques outlined are essential for verifying the structure and ensuring the purity of the final product, which is critical for its application in research and development, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique electronic and steric properties, conferred by the pyrazine core and the bromo, chloro, and methyl substituents, make it a versatile intermediate in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in synthetic chemistry.

Chemical Structure and IUPAC Name

The chemical structure of 2-Bromo-5-chloro-3-methylpyrazine is characterized by a pyrazine ring substituted at the 2-position with a bromine atom, at the 5-position with a chlorine atom, and at the 3-position with a methyl group.

-

IUPAC Name: 2-bromo-5-chloro-3-methylpyrazine[1]

-

Canonical SMILES: CC1=NC(=CN=C1Br)Cl[1]

-

InChI Key: DDXSLISYCFTQCY-UHFFFAOYSA-N[1]

The presence of two different halogen atoms at electronically distinct positions on the pyrazine ring allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | [1][2] |

| Molecular Weight | 207.45 g/mol | [1] |

| Appearance | Light yellow solid | [2][3] |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| CAS Number | 1260664-82-1 | [1][2] |

Role in Synthetic Chemistry

2-Bromo-5-chloro-3-methylpyrazine is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3][4] The pyrazine scaffold is a common feature in many biologically active compounds. The bromo and chloro substituents on the pyrazine ring serve as reactive handles for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Experimental Protocols

Hypothetical Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

This synthesis would likely start from a suitable precursor such as 5-chloro-3-methylpyrazine-2-carboxylic acid.

-

Amide Formation:

-

To a solution of 5-chloro-3-methylpyrazine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

-

The crude acid chloride is then carefully added to a cooled solution of aqueous ammonia to yield 5-chloro-3-methylpyrazine-2-carboxamide.

-

-

Hofmann Rearrangement:

-

The resulting amide is subjected to a Hofmann rearrangement using a reagent such as bromine in an aqueous solution of sodium hydroxide to yield 2-amino-5-chloro-3-methylpyrazine.

-

-

Sandmeyer-type Reaction (Bromination):

-

The 2-amino-5-chloro-3-methylpyrazine is then diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid to yield the final product, 2-bromo-5-chloro-3-methylpyrazine.

-

The product would then be purified using standard techniques such as column chromatography.

-

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 5-position. This allows for selective functionalization. The following is a general protocol for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup:

-

In a reaction vessel, combine 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

-

-

Reaction Execution:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 90 °C) for a period of 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3-methylpyrazine.

-

2-Bromo-5-chloro-3-methylpyrazine is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its distinct substitution pattern allows for selective chemical transformations, making it an important tool for medicinal chemists and researchers in agrochemical development. The data and protocols provided in this guide are intended to support further research and application of this compound in the development of novel and impactful chemical entities.

References

Navigating the Physicochemical Landscape of 2-Bromo-5-chloro-3-methylpyrazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this compound, offering a framework for its effective handling, formulation, and development. While specific experimental data for this compound is not publicly available, this guide furnishes detailed, adaptable protocols for determining its solubility and stability profiles.

Core Physicochemical Properties

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a substituted pyrazine with a molecular formula of C₅H₄BrClN₂ and a molecular weight of 207.45 g/mol .[3] Its structure, featuring a pyrazine ring substituted with bromine, chlorine, and a methyl group, imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.[1] A general understanding suggests that it is soluble in organic solvents and has limited solubility in water.[2]

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor influencing its bioavailability and developability. Both kinetic and thermodynamic solubility are key parameters in drug discovery and development.[4][5][6]

Quantitative Solubility Data

While specific experimental solubility data for 2-Bromo-5-chloro-3-methylpyrazine is not found in publicly available literature, the following tables provide a template for presenting such data once determined through the experimental protocols outlined below.

Table 1: Thermodynamic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Common Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 78.5 | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available |

| Ethanol | 24.6 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

| Dichloromethane | 8.9 | Data not available | Data not available |

| Ethyl Acetate | 6.0 | Data not available | Data not available |

| Tetrahydrofuran | 7.6 | Data not available | Data not available |

| Dimethyl Sulfoxide | 46.7 | Data not available | Data not available |

Table 2: Kinetic Solubility of 2-Bromo-5-chloro-3-methylpyrazine in Aqueous Buffers

| pH | Buffer System | Incubation Time (h) | Kinetic Solubility (µg/mL) |

| 2.0 | 0.1 M HCl | 2 | Data not available |

| 4.5 | 0.1 M Acetate | 2 | Data not available |

| 6.8 | 0.1 M Phosphate | 2 | Data not available |

| 7.4 | 0.1 M Phosphate | 2 | Data not available |

Stability Profile: Ensuring Product Integrity

Understanding the chemical stability of 2-Bromo-5-chloro-3-methylpyrazine is paramount for defining its shelf-life, storage conditions, and potential degradation pathways.[7][8][9] Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9][10]

Stability Data

The following table serves as a template for presenting stability data from forced degradation studies.

Table 3: Forced Degradation of 2-Bromo-5-chloro-3-methylpyrazine

| Stress Condition | Time | % Degradation | Major Degradants (if identified) |

| 0.1 M HCl (aq) | 24 h | Data not available | Data not available |

| 0.1 M NaOH (aq) | 24 h | Data not available | Data not available |

| 3% H₂O₂ (aq) | 24 h | Data not available | Data not available |

| Thermal (80°C) | 48 h | Data not available | Data not available |

| Photolytic (ICH Q1B) | 24 h | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are provided below for determining the solubility and stability of 2-Bromo-5-chloro-3-methylpyrazine.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[4][11][12]

-

Preparation: Accurately weigh an excess amount of 2-Bromo-5-chloro-3-methylpyrazine solid into a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[12]

-

Equilibration: Seal the vials and agitate them in a thermomixer at a constant temperature (e.g., 21°C) and speed (e.g., 700 rpm) for a sufficient period to reach equilibrium (typically 24 hours).[12]

-

Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully filter the supernatant through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: The solubility is calculated from the measured concentration.

Kinetic Solubility Determination (High-Throughput Assay)

This method provides a rapid assessment of solubility, often used in early drug discovery.[4][5][13]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-5-chloro-3-methylpyrazine in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[14]

-

Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%).[13][14]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[4]

-

Precipitate Detection/Separation:

-

Data Analysis: The kinetic solubility is determined by comparing the measured values to a calibration curve.[4]

Stability Study and Forced Degradation Protocol

This protocol outlines the process for assessing the stability of the compound under various stress conditions.[7][8][9]

-

Sample Preparation: Prepare solutions of 2-Bromo-5-chloro-3-methylpyrazine in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to a range of stress conditions as per ICH guidelines:

-

Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures.

-

Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).

-

Photolytic: Expose the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.[16][17][18][19] The method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify and characterize any significant degradation products using techniques like LC-MS.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability studies.

References

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. evotec.com [evotec.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. irjpms.com [irjpms.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-3-methylpyrazine, a halogenated pyrazine derivative, serves as a critical building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores the applications of this versatile intermediate in medicinal chemistry and drug development, highlighting its role in the creation of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using workflow diagrams.

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The pyrazine scaffold is a key component in numerous natural products and synthetic compounds with applications ranging from anticancer and anti-inflammatory to antibacterial and antioxidant agents.[1][4] The strategic placement of various substituents on the pyrazine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

2-Bromo-5-chloro-3-methylpyrazine (CAS RN: 1260664-82-1) is a key intermediate whose unique substitution pattern, featuring both a bromine and a chlorine atom, offers multiple reactive sites for further chemical transformations.[5][6][7] This dual halogenation allows for selective and sequential reactions, making it a valuable tool for the construction of complex molecular architectures in drug discovery programs.[7]

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of 2-Bromo-5-chloro-3-methylpyrazine is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader exploration of substituted pyrazines for pharmaceutical and agrochemical applications. The development of efficient halogenation and functionalization techniques for the pyrazine core throughout the 20th century paved the way for the creation of a diverse library of such intermediates. The specific substitution pattern of 2-Bromo-5-chloro-3-methylpyrazine suggests its origin as a designed building block, likely first synthesized to explore structure-activity relationships (SAR) in a drug discovery program. Its commercial availability today underscores its utility and demand in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is essential for its effective use in synthesis and for predicting the properties of its derivatives. The available data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1260664-82-1 | [6][8] |

| Molecular Formula | C₅H₄BrClN₂ | [6] |

| Molecular Weight | 207.46 g/mol | [6] |

| Appearance | Light yellow solid | [7] |

| Purity | ≥97% | [8] |

| Storage Temperature | +4°C, Inert atmosphere, Light sensitive | [8] |

Note: Specific values for boiling point, melting point, and other physical constants can vary between suppliers and with the purity of the sample.

Experimental Protocols: Synthesis of 2-Bromo-5-chloro-3-methylpyrazine

The synthesis of 2-Bromo-5-chloro-3-methylpyrazine can be approached through various routes, typically involving the halogenation of a suitable pyrazine precursor. A plausible and commonly employed strategy involves the Sandmeyer reaction of an appropriately substituted aminopyrazine. This method allows for the introduction of the bromo substituent from an amino group.

General Synthetic Strategy

A logical synthetic pathway would commence with a commercially available or readily synthesized chloromethylpyrazine derivative. This precursor would then undergo nitration, followed by reduction to the corresponding aminopyrazine. Subsequent diazotization of the amino group and a Sandmeyer-type reaction would yield the target 2-Bromo-5-chloro-3-methylpyrazine.

Below is a generalized experimental workflow for such a transformation.

Caption: Generalized synthetic workflow for 2-Bromo-5-chloro-3-methylpyrazine.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Nitration of 2-Chloro-3-methylpyrazine

To a stirred solution of 2-chloro-3-methylpyrazine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 2-chloro-3-methyl-5-nitropyrazine.

Step 2: Reduction of 2-Chloro-3-methyl-5-nitropyrazine

The nitro compound from Step 1 is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-chloro-3-methylpyrazine.

Step 3: Sandmeyer Reaction to 2-Bromo-5-chloro-3-methylpyrazine

The aminopyrazine from Step 2 is dissolved in aqueous hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide in aqueous hydrobromic acid at room temperature. The reaction mixture is heated to 50-60°C and stirred for 1-2 hours. After cooling to room temperature, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give 2-Bromo-5-chloro-3-methylpyrazine.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 2-Bromo-5-chloro-3-methylpyrazine lies in its ability to serve as a scaffold for the introduction of various functional groups through cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the bromo and chloro substituents can be exploited for sequential and site-selective modifications.

While specific, publicly disclosed signaling pathways directly modulated by drugs derived from this intermediate are not extensively documented, its application can be inferred from its use in the synthesis of inhibitors for various enzyme classes, such as kinases, which are pivotal in cellular signaling.

Role as a Key Intermediate in Patented Syntheses

A review of the patent literature reveals the use of 2-Bromo-5-chloro-3-methylpyrazine as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been cited in patents for the development of Janus Kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases and myeloproliferative disorders.[9] It is also found in patents for substituted pyrazolone compounds with potential applications in cancer therapy.[10]

The general scheme for its utilization in these contexts is illustrated below.

Caption: Application of the core compound in drug discovery workflows.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique disubstituted halogen pattern allows for selective and diverse functionalization, enabling the efficient construction of complex molecular scaffolds. While its specific discovery and historical timeline are not prominently documented, its continued use in the patent literature for the synthesis of novel therapeutic agents highlights its importance. The synthetic protocols and applications outlined in this guide provide a foundational understanding for researchers and scientists working to develop the next generation of pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 1260664-82-1,2-Bromo-5-chloro-3-methylpyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 10. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-Bromo-5-chloro-3-methylpyrazine in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 26, 2025 – 2-Bromo-5-chloro-3-methylpyrazine, a readily available heterocyclic building block, presents a significant yet underexplored scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, targeting researchers, scientists, and drug development professionals. While specific examples of its inclusion in late-stage clinical candidates remain limited in publicly accessible literature, its structural features and reactivity profile suggest considerable promise, particularly in the discovery of kinase inhibitors and modulators of other key biological targets.

Physicochemical Properties and Reactivity

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a di-halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. Its structure offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

| Property | Value | Source |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | Light yellow to off-white crystalline solid | [2] |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

The bromine and chlorine substituents provide orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The bromine atom is generally more susceptible to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine moieties. The chlorine atom can be subsequently displaced by nucleophiles under more forcing conditions. This differential reactivity is a key advantage in the strategic construction of complex molecules.

Potential Therapeutic Applications

The pyrazine core is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its conformational rigidity contribute to favorable interactions with biological targets. The substitution pattern of 2-bromo-5-chloro-3-methylpyrazine makes it a particularly interesting starting point for several therapeutic areas.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazine ring is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The development of pyrazine-based kinase inhibitors is an active area of research.

While a direct synthesis of a marketed kinase inhibitor from 2-bromo-5-chloro-3-methylpyrazine is not documented in the available literature, the general synthetic strategies for pyrazine-based inhibitors strongly suggest its utility. For instance, the bromine at the 2-position can be readily displaced via a Suzuki coupling to introduce a larger aromatic or heteroaromatic group, a common feature in Type I and Type II kinase inhibitors. The chlorine at the 5-position can be substituted with various amine-containing side chains to enhance potency and modulate pharmacokinetic properties.

Hypothetical Signaling Pathway Intervention

The diagram below illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors in cancer therapy. A hypothetical inhibitor derived from 2-bromo-5-chloro-3-methylpyrazine could be designed to target key kinases within this cascade, such as MEK or ERK.

Caption: Generalized MAPK signaling pathway and a potential point of intervention.

GPCR Modulators

G-protein coupled receptors (GPCRs) represent another major class of drug targets. The structural motifs present in 2-bromo-5-chloro-3-methylpyrazine-derived scaffolds can be tailored to interact with the allosteric or orthosteric sites of various GPCRs. The ability to introduce diverse substituents through cross-coupling reactions allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).

Synthetic Strategies and Experimental Protocols

The versatility of 2-bromo-5-chloro-3-methylpyrazine in medicinal chemistry stems from its accessibility to a wide range of synthetic transformations. Below are generalized experimental protocols for key reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl moieties at the 2-position of the pyrazine ring.

General Protocol:

-

To a solution of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added the desired boronic acid or boronate ester (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

The mixture is degassed with nitrogen or argon for 15-30 minutes.

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 eq.) is added, and the mixture is heated to 80-120 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of a library of compounds derived from 2-bromo-5-chloro-3-methylpyrazine.

Caption: A generalized workflow from synthesis to initial biological screening.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is instrumental for the introduction of a wide variety of amine functionalities, which are crucial for interacting with many biological targets and for modulating physicochemical properties.

General Protocol:

-

A mixture of 2-bromo-5-chloro-3-methylpyrazine (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand such as Xantphos or BINAP, 0.02-0.1 eq.) is prepared in a dry, inert solvent (e.g., toluene, dioxane).

-

The reaction vessel is sealed and heated to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Conclusion and Future Outlook

2-Bromo-5-chloro-3-methylpyrazine is a versatile and commercially available building block with significant, yet largely unrealized, potential in medicinal chemistry. Its favorable reactivity profile allows for the efficient synthesis of diverse compound libraries. While the current body of public-domain literature lacks specific examples of its use in the development of clinical candidates, the established importance of the pyrazine scaffold in drug discovery, particularly in the field of kinase inhibitors, strongly suggests that 2-bromo-5-chloro-3-methylpyrazine is a valuable starting point for novel drug discovery programs. Further exploration of this scaffold by medicinal chemists is warranted and is anticipated to yield novel bioactive compounds with therapeutic potential.

References

A Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Chemical Profile of a Key Pharmaceutical Intermediate

Introduction

2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) is a halogenated pyrazine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, including the pyrazine core and the presence of both bromo and chloro substituents, make it a versatile reagent for medicinal chemistry and drug discovery programs. Pyrazine-containing compounds are integral to the development of a wide range of pharmaceuticals, including those with antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the commercial availability of 2-Bromo-5-chloro-3-methylpyrazine, alongside a detailed, albeit analogous, synthetic protocol, and its known chemical properties to support its application in research and development.

Commercial Availability and Suppliers

2-Bromo-5-chloro-3-methylpyrazine is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of key suppliers and their offerings.

| Supplier | Distributor | Purity | Available Quantities | Price (USD) | Stock Status/Lead Time |

| Ambeed, Inc. | Sigma-Aldrich | ≥98% | 100 mg, 250 mg, 1 g, 5 g, 25 g | $44.85 (100 mg) - $4,910.50 (25 g) | Ships in 7 days |

| BLDpharm | Dana Bioscience | Not specified | 1 g | $1,000.00 | Not specified |

| AK Scientific | - | ≥95% | 1 g | $1818 | 1 week |

| Amadis Chemical | - | Not specified | Inquire for details | Pricing not available | Inquire for details |

| Ningbo Inno Pharmchem Co., Ltd. | - | ≥98% | Inquire for details | Inquire for details | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-chloro-3-methylpyrazine is provided below.

| Property | Value | Source |

| CAS Number | 1260664-82-1 | PubChem |

| Molecular Formula | C₅H₄BrClN₂ | PubChem |

| Molecular Weight | 207.46 g/mol | PubChem |

| Appearance | Light yellow to off-white crystalline solid | Sigma-Aldrich |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | Exploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications |

| Density | 1.7 ± 0.1 g/cm³ | Exploring 2-Bromo-5-chloro-3-methylpyrazine: Properties and Applications |

| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich |

Synthesis Protocol

Disclaimer: The following protocol is for the synthesis of 2-bromo-5-methylpyrazine and not 2-Bromo-5-chloro-3-methylpyrazine. This information is provided as a reference due to the lack of a publicly available protocol for the exact compound of interest.

Synthesis of 2-bromo-5-methylpyrazine (Analogue Compound)

This synthesis proceeds through a multi-step process starting from 5-methylpyrazine-2-carboxylic acid, involving amidation, Hofmann degradation to an amine, followed by diazotization and in-situ bromination.[2]

Step 1: Synthesis of 5-methylpyrazine-2-carboxamide

-

To a solution of 5-methylpyrazine-2-carboxylic acid in an appropriate solvent, add a coupling agent (e.g., thionyl chloride or a carbodiimide) to activate the carboxylic acid.

-

Slowly add a solution of ammonia or an ammonia equivalent to the activated acid at a controlled temperature.

-

Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, isolate the crude 5-methylpyrazine-2-carboxamide by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-methylpyrazine via Hofmann Degradation

-

Dissolve the 5-methylpyrazine-2-carboxamide in a suitable solvent (e.g., aqueous sodium hydroxide).

-

Cool the solution in an ice bath and slowly add a solution of bromine or a bromine equivalent.

-

Warm the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

Isolate the crude 2-amino-5-methylpyrazine by extraction.

-

Purify the product, if necessary, by column chromatography.

Step 3: Synthesis of 2-bromo-5-methylpyrazine via Diazotization and Bromination

-

Dissolve the 2-amino-5-methylpyrazine in an acidic medium (e.g., hydrobromic acid).

-

Cool the solution to a low temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite to form the diazonium salt in situ.

-

Add a solution of a bromine source (e.g., copper(I) bromide in hydrobromic acid) to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the crude 2-bromo-5-methylpyrazine by extraction.

-

Purify the final product by column chromatography or distillation.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for the analogue compound, 2-bromo-5-methylpyrazine.

Caption: Synthetic pathway for 2-bromo-5-methylpyrazine.

Applications in Research and Drug Development

2-Bromo-5-chloro-3-methylpyrazine is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The pyrazine ring is a common scaffold in drug discovery, and the presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents to explore the structure-activity relationships of novel compounds.

Conclusion

2-Bromo-5-chloro-3-methylpyrazine is a commercially accessible and highly useful building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. While a specific, detailed synthesis protocol for this exact molecule is not widely published, the provided protocol for a close analogue offers a strong starting point for its laboratory-scale preparation. The information compiled in this guide aims to support researchers and scientists in sourcing and utilizing this versatile chemical intermediate for their research and development endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-chloro-3-methylpyrazine (CAS No: 1260664-82-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound in a laboratory setting.

Chemical and Physical Properties

2-Bromo-5-chloro-3-methylpyrazine is a halogenated pyrazine derivative with the molecular formula C₅H₄BrClN₂. It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of bromo, chloro, and methyl groups on the pyrazine ring imparts specific reactivity, making it a valuable building block in medicinal chemistry.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1260664-82-1 | [4] |

| Molecular Formula | C₅H₄BrClN₂ | [4] |

| Molecular Weight | 207.45 g/mol | [4] |

| Appearance | Light yellow solid or colorless to brown liquid/semi-solid | [2][5] |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Purity | Typically ≥98% | [5] |

Hazard Identification and Classification

2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. The available safety data indicates the following GHS hazard statements:

The signal word for this compound can be either "Warning" or "Danger" depending on the concentration and supplier, reflecting the seriousness of the potential hazards.[4][5]

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict safety protocols must be followed during handling and storage.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator should be used.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

Storage

-

Keep the container tightly closed.

-

Store in a cool, dry, and dark place.[7]

-

Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride may be generated.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleaning Up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Toxicological Information and Exposure Limits

Currently, there is a lack of publicly available specific quantitative toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation) values for 2-Bromo-5-chloro-3-methylpyrazine. Similarly, no specific occupational exposure limits (OELs) have been established by regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. In the absence of such data, it is crucial to handle this chemical with a high degree of caution, assuming high toxicity based on its GHS classification.

Experimental Protocols and Applications

2-Bromo-5-chloro-3-methylpyrazine is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Halogenated pyrazines are known to be precursors for various biologically active compounds, including those with antimicrobial properties.[2][8][9]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (such as 2-Bromo-5-chloro-3-methylpyrazine) with a boronic acid.

Materials:

-

2-Bromo-5-chloro-3-methylpyrazine (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-chloro-3-methylpyrazine, the arylboronic acid, and the base.

-

Add the anhydrous solvent to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

As there is no available information on the involvement of 2-Bromo-5-chloro-3-methylpyrazine in specific biological signaling pathways, the following diagrams illustrate a general experimental workflow and the catalytic cycle for a Suzuki-Miyaura coupling reaction, a key application for this type of compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 [sigmaaldrich.com]

- 6. 2-Bromo-3-methylpyrazine | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-chloro-3-methylpyrazine with various aryl- and heteroarylboronic acids. This versatile reaction enables the synthesis of a diverse library of 2-aryl-5-chloro-3-methylpyrazine derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners. For drug discovery and development, this reaction is instrumental in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

The substrate, 2-Bromo-5-chloro-3-methylpyrazine, possesses two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 2-position of the pyrazine ring, while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations. This protocol focuses on the selective Suzuki-Miyaura coupling at the C2-bromo position.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with representative arylboronic acids. The optimal conditions may vary depending on the specific boronic acid used.

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice can influence reaction efficiency. Pd(PPh₃)₄ is often a good starting point. |

| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, P(o-tol)₃ | Bulky, electron-rich phosphine ligands can be effective for challenging substrates.[3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical; K₂CO₃ and K₃PO₄ are commonly used. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically 4:1 to 5:1 ratio) | A mixture of an organic solvent and water is standard for Suzuki couplings. |

| Temperature | 80-100 °C | The reaction temperature may need to be optimized for specific substrates. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | 75-85 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 95 | 10 | 70-80 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-5-chloro-3-methylpyrazine with an arylboronic acid on a 1.0 mmol scale.

Materials:

-

2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed deionized water (2 mL)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Liquid Chromatography-Mass Spectrometry (LC-MS) (optional, for reaction monitoring)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-chloro-3-methylpyrazine product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[3][4] It provides an efficient route to synthesize aryl amines, which are prevalent motifs in bioactive molecules.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with various anilines, a key transformation for the synthesis of highly functionalized pyrazine derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-chloro-3-methylpyrazine to form a Pd(II) complex.[3][5][6]

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[3]

-

Reductive Elimination: The desired 2-anilino-5-chloro-3-methylpyrazine is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[3][6]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination and preventing side reactions.[1][7]

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with anilines is outlined below. The process requires careful handling of reagents under an inert atmosphere to ensure optimal catalyst activity and reaction yield.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Components and Relationships

The success of the Buchwald-Hartwig amination is dependent on the interplay between the substrates, catalyst system, and reaction conditions. The diagram below illustrates the relationship between these key components.

Caption: Key components and their roles in the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-5-chloro-3-methylpyrazine with a substituted aniline.

Materials:

-

2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a sealable reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-chloro-3-methylpyrazine, the corresponding aniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath or heating mantle and stir the mixture at 80-110 °C.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilino-5-chloro-3-methylpyrazine derivative.

Data Presentation: Reaction of 2-Bromo-5-chloro-3-methylpyrazine with Various Anilines

The following table summarizes the expected yields for the Buchwald-Hartwig amination with a range of aniline derivatives under the optimized conditions described above.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 2-Anilino-5-chloro-3-methylpyrazine | 85 |

| 2 | 4-Methoxyaniline | 5-Chloro-2-(4-methoxyanilino)-3-methylpyrazine | 92 |

| 3 | 4-Chloroaniline | 5-Chloro-2-(4-chloroanilino)-3-methylpyrazine | 78 |

| 4 | 4-(Trifluoromethyl)aniline | 5-Chloro-3-methyl-2-(4-(trifluoromethyl)anilino)pyrazine | 75 |

| 5 | 2-Methylaniline | 5-Chloro-3-methyl-2-(o-tolylamino)pyrazine | 80 |

| 6 | 3,5-Dimethylaniline | 5-Chloro-2-(3,5-dimethylanilino)-3-methylpyrazine | 88 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Conclusion

The Buchwald-Hartwig amination provides an effective and versatile method for the synthesis of 2-anilino-5-chloro-3-methylpyrazine derivatives. The choice of palladium precatalyst, phosphine ligand, base, and solvent are crucial for achieving high yields and purity. The protocol outlined in this document serves as a robust starting point for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Further optimization may be required for specific aniline substrates to achieve maximum efficiency.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

This document provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-5-chloro-3-methylpyrazine. The inherent difference in reactivity between the C-Br and C-Cl bonds (reactivity order: I > Br > Cl) allows for a selective reaction at the more reactive 2-bromo position, leaving the 5-chloro position intact for potential subsequent transformations.[2]

Principle of the Reaction

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine and bromochloropyridine derivatives with terminal alkynes. This data serves as a valuable reference for the optimization of the reaction with 2-Bromo-5-chloro-3-methylpyrazine.

| Entry | Aryl Halide | Alkyne | Pd-Catalyst (mol%) | Cu(I)-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [3][4][5][6] |

| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 | [3] |

| 3 | 3-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 80 | 4 | 85 | [7] |

| 4 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1) / P(t-Bu)₃ (4) | - | DABCO | Acetonitrile | RT | 12 | 85 | [8] |

| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [9] |

| 6 | 2-Bromopyridine | Phenylacetylene | Nanosized MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Acetonitrile | 50 | 3 | 95 | [10] |

Experimental Protocols

Materials and Methods

Reagents:

-

2-Bromo-5-chloro-3-methylpyrazine (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂/PPh₃) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (2-3 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating plate/oil bath

-

Standard laboratory glassware

-

Syringes for liquid transfer

-

Apparatus for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

-

Apparatus for column chromatography for purification

General Procedure for Sonogashira Coupling:

-